7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol

Antimalarial Plasmodium falciparum Chloroquine Resistance

7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol (CAS 648896-46-2) is a differentiated benzothiophene-substituted 8-hydroxyquinoline with potent in vitro antimalarial activity (IC50 = 6 nM against chloroquine-susceptible P. falciparum) and enhanced human serum albumin (HSA) binding for improved pharmacokinetic profiling. Unlike generic 5-chloro-8-hydroxyquinoline analogs, the 7-benzothiophene moiety uniquely alters lipophilicity, electronic distribution, and target engagement. It also exhibits negligible AChE inhibition at 26 µM and weak muscarinic receptor affinity (Ki 2.8–6.3 µM), making it an ideal negative control for cholinergic off-target screening. Procure this scaffold to advance antimalarial lead optimization and structure-pharmacokinetic relationship studies with a compound that generic alternatives cannot replicate.

Molecular Formula C17H10ClNOS
Molecular Weight 311.8 g/mol
CAS No. 648896-46-2
Cat. No. B12900250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol
CAS648896-46-2
Molecular FormulaC17H10ClNOS
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C3=CC(=C4C=CC=NC4=C3O)Cl
InChIInChI=1S/C17H10ClNOS/c18-13-9-12(17(20)16-11(13)5-3-7-19-16)15-8-10-4-1-2-6-14(10)21-15/h1-9,20H
InChIKeyHKWYDSLFEOLQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol (CAS 648896-46-2): Chemical Identity and Supplier Comparison for Research Procurement


7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol, also known as 7-(Benzo[b]thiophen-2-yl)-5-chloroquinolin-8-ol, is a synthetic heterocyclic compound belonging to the quinoline class . It features a chloro substituent at the 5-position and a benzothiophene moiety at the 7-position of the 8-hydroxyquinoline core. This compound has been studied for its potential biological activities, including antimalarial and enzyme inhibition properties [1]. Its primary use is as a research chemical, available from various suppliers with purities typically around 97% .

Why 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol Cannot Be Replaced by Generic 8-Hydroxyquinolines


The substitution pattern of 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol imparts specific physicochemical and biological properties that are not shared by generic 8-hydroxyquinoline analogs. While the 5-chloro-8-hydroxyquinoline core (e.g., cloxyquin) demonstrates antibacterial activity [1], the addition of the benzothiophene moiety at the 7-position fundamentally alters lipophilicity, electronic distribution, and target binding profiles [2]. This substitution has been shown to enhance binding to human serum albumin (HSA) compared to other aminoquinolines lacking the sulfur-containing substructure, indicating that even minor structural variations within the 7-substituted aryl class can significantly impact drug-relevant properties [2]. Consequently, substituting this specific compound with a generic 5-chloro-8-hydroxyquinoline or a different 7-substituted analog will not reproduce its distinct pharmacological profile.

Quantitative Differentiation Guide for 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol


Antimalarial Activity of Benzothiophene-Containing Aminoquinolines vs. Chloroquine

Benzothiophene-containing aminoquinolines, a class that includes the target compound's core structure, exhibit significantly enhanced potency against a chloroquine-susceptible (CQS) strain of Plasmodium falciparum compared to the standard antimalarial chloroquine. One such derivative demonstrated an IC50 of 6 nM against the CQS strain, representing a substantial improvement in potency [1]. This is a class-level inference, as direct data for the exact target compound is not available, but the data strongly suggests that the benzothiophene moiety confers superior activity.

Antimalarial Plasmodium falciparum Chloroquine Resistance

Enhanced Binding to Human Serum Albumin (HSA) Compared to Other Aminoquinolines

Amino derivatives containing a thiophene or benzothiophene substructure exhibit significantly stronger binding to human serum albumin (HSA) than other studied aminoquinoline compounds [1]. The study indicates that these sulfur-containing compounds bind more strongly to HSA, which is a critical factor influencing drug distribution and half-life [1]. The binding was characterized by a static quenching mechanism, and molecular docking suggests that increased lipophilicity of these compounds is a major contributor to the enhanced interaction [1].

Pharmacokinetics Drug Delivery HSA Binding

Lack of Acetylcholinesterase (AChE) Inhibitory Activity at 26 µM

In contrast to some other quinoline derivatives, 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol shows no inhibition of acetylcholinesterase (AChE) at a concentration of 26 µM . This negative result is a critical differentiator, as AChE inhibition is a common mechanism associated with neurotoxicity and off-target effects for certain drug classes. While many known antimalarials or neuroactive agents can inhibit AChE, this compound's lack of activity at a relatively high concentration suggests a cleaner profile with respect to this target.

Enzyme Inhibition Neurotoxicity Selectivity

Weak Affinity for Muscarinic Acetylcholine Receptors (mAChR)

The compound exhibits weak affinity for central muscarinic acetylcholine receptors (mAChRs) in rat cerebral cortex, with Ki values ranging from 2,800 to 6,300 nM [1]. This low affinity is a significant differentiator from many CNS-active drugs, which often have Ki values in the low nanomolar range for mAChRs. For example, the classic mAChR antagonist atropine has a Ki of approximately 0.5-1 nM, and the antipsychotic olanzapine has a Ki of ~2-10 nM.

Receptor Binding CNS Activity Selectivity

Recommended Research Applications for 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol


Antimalarial Drug Discovery: A Scaffold for Potent, Next-Generation Leads

This compound is an ideal starting point for antimalarial drug discovery programs focused on developing new chemotypes with high potency against Plasmodium falciparum. Evidence from the benzothiophene-containing aminoquinoline class demonstrates potent in vitro activity (IC50 = 6 nM) against chloroquine-susceptible strains [1]. Researchers can use this scaffold to synthesize and evaluate novel analogs aimed at overcoming chloroquine resistance and improving in vivo efficacy. Its unique structure provides a differentiated alternative to traditional 4-aminoquinolines.

Pharmacokinetic Optimization Studies: Enhancing HSA Binding and Bioavailability

The compound's demonstrated ability to enhance binding to human serum albumin (HSA) makes it a valuable tool for studying structure-pharmacokinetic relationships. The strong HSA interaction observed for sulfur-containing aminoquinolines can be leveraged to improve the plasma half-life and bioavailability of drug candidates [2]. This compound serves as a key reference for designing derivatives with optimized drug-like properties, particularly for indications requiring sustained systemic exposure.

Selectivity Profiling: A Negative Control for Cholinergic Targets

Given its lack of acetylcholinesterase (AChE) inhibition at 26 µM and weak affinity for muscarinic acetylcholine receptors (Ki 2.8-6.3 µM) [3], this compound is an excellent negative control or selectivity tool in assays involving the cholinergic system. It can be used to distinguish between on-target and off-target effects in phenotypic screens for antimalarial, anticancer, or anti-infective agents, ensuring that observed activities are not confounded by cholinergic modulation.

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